Cyclopentadienylrheniumtricarbonyl

Description

Historical Trajectory and Contemporary Relevance of CpRe(CO)₃ Complexes

The journey of organorhenium chemistry began in the early 1940s, with a primary focus on the chemistry of its carbonyl complexes. For several decades, this area was dominated by studies of dirhenium decacarbonyl (Re₂(CO)₁₀) and its derivatives. sci-hub.ru The synthesis of CpRe(CO)₃ in the mid-20th century marked a significant milestone, expanding the landscape of organorhenium chemistry to include cyclopentadienyl (B1206354) (Cp) ligands. This development opened up new avenues for research, as the Cp ligand, with its unique electronic and steric properties, imparts distinct characteristics to the metal center.

Initially, research on CpRe(CO)₃ focused on its synthesis, characterization, and fundamental reactivity. Over the years, the focus has shifted towards harnessing its potential in various applications. In contemporary research, CpRe(CO)₃ and its derivatives are explored for their catalytic activity, particularly in C-H bond activation, as well as for their interesting photophysical properties, which make them candidates for applications in materials science and as photosensitizers. uzh.chresearchgate.net The compound also serves as a valuable starting material for the synthesis of more complex organometallic assemblies and high-oxidation-state rhenium complexes.

Foundational Principles of Rhenium Organometallic Chemistry

Rhenium is a rare element that exhibits a wide range of oxidation states, from -3 to +7, all of which can be represented in its organometallic compounds. gla.ac.uk This versatility is a key feature of its chemistry. The majority of low-oxidation-state organorhenium compounds are derived from Re₂(CO)₁₀. sci-hub.ru The chemistry of these complexes is often dictated by the nature of the ligands attached to the rhenium center.

Carbonyl (CO) ligands are strong π-acceptors and play a crucial role in stabilizing low oxidation states of rhenium. sci-hub.ruresearchgate.net The cyclopentadienyl (Cp) ligand, on the other hand, is a versatile five-membered aromatic ring that can bind to the metal in a η⁵-fashion, donating six π-electrons. This strong metal-ligand interaction contributes to the high thermal stability of complexes like CpRe(CO)₃. The combination of Cp and CO ligands in CpRe(CO)₃ creates a stable 18-electron complex, a configuration that is electronically saturated and generally unreactive, thus providing a robust platform for further functionalization.

The reactivity of organorhenium complexes can be tuned by modifying the ligand sphere. For instance, substitution of one or more CO ligands in CpRe(CO)₃ with other ligands can alter the electronic and steric environment around the rhenium center, leading to changes in its catalytic and photophysical properties.

Overview of Key Research Areas in Cyclopentadienylrheniumtricarbonyl Studies

Research on CpRe(CO)₃ and its derivatives is multifaceted, spanning several key areas of organometallic chemistry.

One of the most significant areas of research is C-H bond activation . The activation and functionalization of otherwise inert C-H bonds is a major goal in modern chemistry, and organometallic complexes have emerged as powerful catalysts for these transformations. nih.gov While CpRe(CO)₃ itself is relatively inert, its derivatives, often generated in situ, have shown promise in facilitating the cleavage of C-H bonds, paving the way for the synthesis of complex organic molecules. nih.gov

Another important research direction is the investigation of the photophysical properties of CpRe(CO)₃ derivatives. Rhenium tricarbonyl diimine complexes, for example, are known for their remarkable photophysical and photochemical properties, including strong absorption in the visible region and long-lived excited states. uzh.chresearchgate.net These properties are tunable by modifying the diimine ligand, making these complexes attractive for applications as photosensitizers in processes like CO₂ reduction and photocatalytic hydrogen production. uzh.ch While CpRe(CO)₃ itself does not show significant luminescence, its derivatives with other ligands can be highly emissive. sci-hub.ru

Furthermore, CpRe(CO)₃ serves as a crucial precursor in synthetic organometallic chemistry . Its stability allows for a wide range of chemical transformations on the cyclopentadienyl ring or through the substitution of the carbonyl ligands. This has enabled the synthesis of a plethora of new organorhenium compounds with diverse structures and functionalities, including those with potential applications in materials science and bioorganometallic chemistry.

Data Tables

Table 1: Selected Bond Lengths and Angles for this compound (CpRe(CO)₃)

| Parameter | Value | Reference |

| Re-C(Cp) (average) | 2.31 Å | researchgate.netpsu.edu |

| Re-C(CO) (average) | 1.90 Å | researchgate.netpsu.edu |

| C-O (average) | 1.16 Å | researchgate.netpsu.edu |

| C-C (Cp ring, average) | 1.42 Å | researchgate.netpsu.edu |

| C-Re-C (CO) (average) | 90.5° | researchgate.netpsu.edu |

Note: These are typical values and can vary slightly depending on the crystallographic study.

Table 2: Photophysical Data for Selected Rhenium Carbonyl Complexes

| Complex | Absorption λmax (nm) | Emission λmax (nm) | Reference |

| fac-[Re(CO)₃(bpy)Br] | ~370 | ~610 | uzh.ch |

| CpRe(CO)₂(4-Phpy) | 380 | 542, 710 | sci-hub.ru |

| CpRe(CO)₂(py) | - | - | sci-hub.ru |

Note: Photophysical properties are highly dependent on the solvent and temperature. bpy = 2,2'-bipyridine (B1663995), 4-Phpy = 4-phenylpyridine, py = pyridine (B92270).

Structure

2D Structure

Properties

Molecular Formula |

C8H5O3Re- |

|---|---|

Molecular Weight |

335.33 g/mol |

InChI |

InChI=1S/C5H5.3CO.Re/c1-2-4-5-3-1;3*1-2;/h1-3H,4H2;;;;/q-1;;;; |

InChI Key |

RVNCCTVOVGBOQD-UHFFFAOYSA-N |

Canonical SMILES |

[C]=O.[C]=O.[C]=O.C1C=CC=[C-]1.[Re] |

Origin of Product |

United States |

Synthetic Methodologies for Cyclopentadienylrheniumtricarbonyl and Its Derivatives

Direct Synthesis Strategies for the CpRe(CO)₃ Core

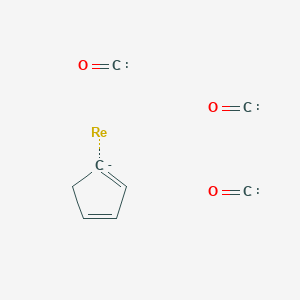

The fundamental structure of cyclopentadienylrhenium tricarbonyl consists of a central rhenium atom bonded to a cyclopentadienyl (B1206354) (Cp) ring and three carbonyl (CO) ligands in a "piano-stool" geometry. uu.nl The synthesis of this core structure is the first crucial step in accessing its rich and varied chemistry.

Preparation of Parent Cyclopentadienylrhenium Tricarbonyl

The parent compound, CpRe(CO)₃, is most commonly synthesized by the direct reaction of dirhenium decacarbonyl (Re₂(CO)₁₀) with dicyclopentadiene. This reaction is typically carried out at elevated temperatures, often in a high-boiling solvent or under neat conditions, to facilitate the cleavage of the Re-Re bond and the coordination of the cyclopentadienyl ligand.

Another established method involves the reaction of a rhenium pentacarbonyl halide, such as Re(CO)₅Br, with a cyclopentadienyl metal salt, like sodium cyclopentadienide (B1229720) (NaCp) or thallium cyclopentadienide (TlCp). This salt metathesis reaction provides a reliable route to CpRe(CO)₃, often with good yields.

Optimization of Synthetic Conditions for Efficiency and Yield

Researchers have focused on optimizing the synthetic conditions to improve both the efficiency and yield of CpRe(CO)₃. For the reaction involving Re₂(CO)₁₀, a modified procedure by Gladysz and co-workers has been successfully applied. uu.nl This involves heating a neat mixture of Re₂(CO)₁₀ and the cyclopentadienyl ligand source under an inert atmosphere, with temperatures gradually increasing to around 200°C. uu.nl This approach has been shown to produce high yields, in some cases between 86% and 98%. uu.nlresearchgate.net The reaction progress is often monitored by the complete consumption of the Re₂(CO)₁₀ starting material. uu.nl Purification is typically achieved through silica (B1680970) column chromatography, yielding the desired product as a white or off-white crystalline solid. uu.nl

Functionalization and Ligand Modification Approaches

The versatility of cyclopentadienylrhenium tricarbonyl stems from the ability to modify both the cyclopentadienyl ligand and the carbonyl groups, leading to a wide array of derivatives with tailored electronic and steric properties.

Substitution Reactions on the Cyclopentadienyl Ligand

The cyclopentadienyl ring in CpRe(CO)₃ can undergo various substitution reactions, allowing for the introduction of a wide range of functional groups. These modifications can significantly influence the electronic properties of the metal center. For instance, the introduction of electron-donating alkyl groups on the Cp ring increases the electron-donating character of the ligand. uu.nluu.nl Conversely, the attachment of electron-withdrawing aryl groups decreases the electron donation to the rhenium center. uu.nluu.nl

Synthesis of Substituted Cyclopentadienyl Rhenium Tricarbonyl Derivatives

Several strategies have been developed for the synthesis of substituted CpRe(CO)₃ derivatives. One common approach is the reaction of Re₂(CO)₁₀ with a pre-functionalized cyclopentadiene (B3395910) ligand. uu.nluu.nl This method has been successfully used to synthesize a series of alkyl-substituted derivatives in high yields. uu.nluu.nl

For derivatives with bulky or electronically distinct substituents, a salt metathesis route is often employed. This involves reacting a rhenium pentacarbonyl halide with a lithium salt of the desired substituted cyclopentadienyl ligand. uu.nlresearchgate.net This method has proven effective for the synthesis of aryl-substituted complexes. uu.nlresearchgate.net

A "three-component" synthesis has also been investigated, which involves the reaction of a nucleophile with diazocyclopentadiene and a fac-Re(CO)₃⁺ species. acs.orgosti.gov This method is suitable for moderately strong nucleophiles like halogens, carboxylates, and boronic acids, but it is sensitive to the steric and electronic characteristics of the nucleophile. acs.orgosti.gov Mechanistic studies suggest that the reaction is accelerated by electron-donating substituents on the nucleophile. acs.orgosti.gov

| Starting Material | Reagent(s) | Product | Yield (%) | Reference |

| Re₂(CO)₁₀ | Substituted Cyclopentadiene | Alkyl-substituted Cp'Re(CO)₃ | 86-98 | uu.nlresearchgate.net |

| ReBr(CO)₅ | Lithium salt of substituted Cp | Aryl-substituted Cp'Re(CO)₃ | Not specified | uu.nlresearchgate.net |

| fac-Re(CO)₃⁺ species, Diazocyclopentadiene | Nucleophiles (halogens, carboxylates, boronic acids) | Substituted CpRe(CO)₃ | Not specified | acs.orgosti.gov |

Formation of Fischer Carbene Complexes Incorporating Cyclopentadienylrheniumtricarbonyl Moieties

Cyclopentadienylrhenium tricarbonyl can serve as a building block for the synthesis of Fischer carbene complexes. These complexes feature a carbon-metal double bond and are of significant interest in organic synthesis and catalysis. The classic Fischer methodology is often employed, which involves the reaction of an organolithium reagent with a metal carbonyl, followed by alkylation. tandfonline.com

Homo- and heteronuclear bimetallic carbene complexes have been synthesized using CpRe(CO)₃ or its manganese analogue, cymantrene (B8566760), as the starting synthon. tandfonline.com The general structure of these complexes is [RC₅H₄M'(CO)₂{C(OEt)(C₅H₄M(CO)₃)}], where M and M' can be Mn or Re. tandfonline.com X-ray crystallography has confirmed the "piano-stool" geometry for these complexes. uu.nl The carbene-metal bond distance in these complexes reflects the double bond character. tandfonline.com The "electron-sink" nature of the cyclopentadienyl rhenium tricarbonyl moiety can influence the properties of the resulting carbene complex, for example, by affecting the iridium-carbene bond length in iridium(I) Fischer carbene complexes. acs.org

| Reactants | Product Type | Key Structural Feature | Reference |

| Cymantrene or CpRe(CO)₃, Organolithium, Alkylating agent | Homo- and heteronuclear bimetallic carbene complexes | [RC₅H₄M'(CO)₂{C(OEt)(C₅H₄M(CO)₃)}] | tandfonline.com |

| Group 6 Fischer Carbene Complexes, Iridium(I) source | Iridium(I) Fischer Carbene Complexes | Tunable Ir(I) metal center | acs.org |

Generation of Homo- and Heteronuclear Bimetallic Systems with CpRe(CO)₃

The construction of bimetallic systems involving the rhenium tricarbonyl moiety is a field of significant interest, allowing for the modulation of electronic and chemical properties through the interaction of two distinct metal centers. A prevalent strategy involves the use of bridging ligands that can coordinate to two metal fragments.

Polydentate ligands, such as 2,2'-bipyrimidine (B1330215) (bpm), are effective for creating both homo- and heterobimetallic complexes. researchgate.net The synthesis of these systems can be controlled by adjusting the stoichiometry of the metal precursors. researchgate.net For instance, a novel heterobimetallic complex, [Re(CO)₃Br(bpm)Mn(CO)₃Br], has been successfully synthesized and characterized, demonstrating the capacity of the bpm ligand to support different Group 7 tricarbonyl units. nih.gov This family of compounds also includes monometallic precursors and homobimetallic systems that have been structurally analyzed through single crystal X-ray diffraction. rsc.org

A key finding from electrochemical studies is that these bimetallic complexes undergo reduction at significantly more positive potentials compared to their monometallic counterparts. nih.govrsc.org This shift, which can be 380 mV or more, is attributed to the strong inductive effect of the second metal tricarbonyl unit, which withdraws electron density from the bridging ligand. nih.govrsc.orgrsc.org Electron paramagnetic resonance (EPR) studies on the reduced form of [Re(CO₃)Cl]₂(bpm) confirm that the first reduction is ligand-centered, resulting in a bpm radical. nih.govrsc.org This highlights a facile method for synthesizing bimetallic complexes with unique electrochemical behaviors. rsc.org

Interactive Table: Examples of Bimetallic Systems and Precursors

| Compound Formula | Metal Centers | Bridging Ligand | Key Finding |

|---|---|---|---|

[Re(CO)₃Br(bpm)Mn(CO)₃Br] |

Re, Mn | 2,2'-bipyrimidine (bpm) | Novel heterobimetallic complex. nih.gov |

anti-[{Re(CO₃)Cl}₂(bpm)] |

Re, Re | 2,2'-bipyrimidine (bpm) | Homobimetallic complex; reduction is ligand-centered. nih.govrsc.org |

syn-[{Mn(CO₃)Br}₂(bpm)] |

Mn, Mn | 2,2'-bipyrimidine (bpm) | Homobimetallic complex used for comparative studies. rsc.org |

Re(CO)₃Cl(bpm) |

Re | 2,2'-bipyrimidine (bpm) | Monometallic precursor for bimetallic synthesis. rsc.org |

Synthesis of Specialized this compound Conjugates

The stable fac-[Re(CO)₃]⁺ core, when attached to a cyclopentadienyl (Cp) ligand, provides a robust and versatile platform for conjugation to biologically active molecules. The resulting half-sandwich complexes are of great interest for developing targeted therapeutics and imaging agents.

Preparation of Bioorganometallic Constructs (e.g., peptide, steroid-derivatized complexes)

A primary strategy for creating bioorganometallic constructs involves the covalent attachment of the this compound moiety to a biomolecule. This is often achieved by first functionalizing the cyclopentadienyl ring, most commonly with a carboxylic acid group to form (Cp-COOH)Re(CO)₃. This carboxylated complex can then be readily coupled to the N-terminus of peptides via standard amide bond formation. rsc.orgnih.gov

This methodology has been successfully applied to synthesize conjugates with various tripeptides that exhibit high binding affinities for oligopeptide transporters. rsc.orgnih.gov Similarly, cyclic RGD penta-peptides, known for targeting αvβ3 integrin expression, have been conjugated to the CpRe(CO)₃ core. unifr.ch

The versatility of this approach extends beyond peptides. For example, a serotonergic receptor ligand (WAY) was linked to the cyclopentadienyl ring through an aliphatic spacer chain of variable length. researchgate.net Structural elucidation of [(WAY4-Cp)Re(CO)₃] confirmed the feasibility of this method. researchgate.net The length of the linker was found to be crucial for retaining the biological activity of the parent molecule. researchgate.net While specific examples with steroids are less commonly detailed, the established synthetic routes using activated carboxyl groups or other functional handles on the Cp ring are broadly applicable to a wide range of biomolecules containing suitable functional groups, such as hydroxyl or amino moieties found in steroids.

Interactive Table: Examples of this compound Bioconjugates

| Complex Type | Biomolecule | Linkage Strategy | Purpose |

|---|---|---|---|

[(η⁵-CpCONH-tpe)Re(CO)₃] |

Tripeptides (tpe) | Amide bond formation with (Cp-COOH)Re(CO)₃. rsc.orgnih.gov |

Targeting oligopeptide transporters. rsc.orgnih.gov |

[Re(η⁵-C₅H₄CONH-cRGDyK)(CO)₃] |

Cyclic RGD peptide | Amide bond formation. unifr.ch | Potential imaging of αvβ3 integrin expression. unifr.ch |

[(WAY4-Cp)Re(CO)₃] |

WAY (serotonin receptor ligand) | Amide bond with spacer chain. researchgate.net | Targeting serotonin (B10506) receptors. researchgate.net |

Strategies for Creating Radiopharmaceutical Precursors

The development of rhenium-based bioorganometallic complexes is intrinsically linked to the creation of their technetium-99m (⁹⁹ᵐTc) analogues for use in radiopharmaceutical applications. rsc.org The cyclopentadienyl tricarbonyl scaffold, [CpM(CO)₃] (where M = Re or ⁹⁹ᵐTc), is considered ideal due to its high stability, small size, and low molecular weight. researchgate.net

The principal strategy relies on the "cold surrogate" principle. The stable, non-radioactive this compound conjugate is synthesized and fully characterized first using standard spectroscopic techniques (e.g., NMR, IR, X-ray crystallography). rsc.orgnih.gov This provides an exact structural and chemical benchmark.

The corresponding ⁹⁹ᵐTc radiopharmaceutical is then prepared by reacting a functionalized cyclopentadienyl ligand with the technetium precursor, [⁹⁹ᵐTc(OH₂)₃(CO)₃]⁺, typically in an aqueous solution. rsc.orgunifr.chresearchgate.net The authenticity of the final ⁹⁹ᵐTc complex is confirmed by chromatographic comparison (e.g., HPLC) with its fully characterized rhenium surrogate. rsc.orgnih.gov This approach allows for the development of ⁹⁹ᵐTc-based radiopharmaceuticals with well-defined structures and predictable properties, leveraging the more accessible chemistry of rhenium. For instance, ⁹⁹ᵐTc complexes with tripeptides have been successfully prepared by reacting the [⁹⁹ᵐTc(OH₂)₃(CO)₃]⁺ precursor with a Diels-Alder dimerized, cyclopentadienyl-derivatized peptide in water. rsc.orgnih.gov

Advanced Spectroscopic and Structural Elucidation of Cyclopentadienylrheniumtricarbonyl Complexes

Nuclear Magnetic Resonance (NMR) Spectroscopy for Solution-State Characterization

NMR spectroscopy is an indispensable tool for characterizing the structure and dynamics of molecules in solution. numberanalytics.com For Cyclopentadienylrheniumtricarbonyl, both proton (¹H) and carbon-¹³ (¹³C) NMR spectroscopy provide critical data for its structural elucidation. numberanalytics.com

In the ¹H NMR spectrum of this compound, the protons of the cyclopentadienyl (B1206354) (Cp) ring give rise to a characteristic singlet. This is because all five protons on the Cp ring are chemically equivalent due to the rapid rotation of the ring about the metal-ligand axis. The chemical shift for these protons typically appears in the range of δ 5.0-6.0 ppm. The exact position can be influenced by the solvent and the presence of other ligands.

Interactive Data Table: ¹H NMR Chemical Shifts for this compound

| Protons | Chemical Shift (ppm) | Multiplicity |

| Cyclopentadienyl (Cp) | 5.34 | Singlet |

Note: The chemical shift value is a representative example and can vary based on experimental conditions.

The ¹³C NMR spectrum provides information about the carbon framework of the molecule. oregonstate.edu For this compound, two distinct regions of interest are the resonances for the carbonyl (CO) ligands and the cyclopentadienyl (Cp) ring.

The carbon atoms of the three carbonyl ligands are equivalent and exhibit a single resonance in the downfield region of the spectrum, typically between δ 190-220 ppm. libretexts.org The carbon atoms of the cyclopentadienyl ring also show a single resonance, usually found in the range of δ 80-95 ppm. researchgate.net

Interactive Data Table: ¹³C NMR Chemical Shifts for this compound

| Carbon | Chemical Shift (ppm) |

| Carbonyl (CO) | ~193 |

| Cyclopentadienyl (Cp) | ~85 |

Note: These are approximate chemical shift values and can be influenced by the solvent and other experimental parameters.

While ¹H and ¹³C NMR provide fundamental information, advanced two-dimensional (2D) NMR techniques are crucial for confirming structural connectivity, especially in more complex derivatives of this compound. numberanalytics.com Techniques such as COSY (Correlation Spectroscopy) can establish proton-proton couplings within ligand frameworks, while HSQC (Heteronuclear Single Quantum Coherence) and HMBC (Heteronuclear Multiple Bond Correlation) experiments are used to correlate proton and carbon signals, confirming the attachment of the Cp ligand to the rhenium center and providing through-bond connectivity information. numberanalytics.com For instance, an HMBC experiment would show a correlation between the Cp protons and the Cp carbons, as well as potentially weaker correlations to the rhenium center, if observable.

Vibrational Spectroscopy for Molecular Fingerprinting

Vibrational spectroscopy, including infrared (IR) and Raman techniques, offers a "molecular fingerprint" by probing the vibrational modes of a molecule.

IR spectroscopy is particularly sensitive to the stretching vibrations of the carbonyl ligands in this compound. libretexts.org The number and position of the C-O stretching bands provide significant insight into the molecule's symmetry and electronic properties. For a C₃ᵥ symmetric molecule like this compound, two IR-active C-O stretching bands are typically observed. These strong absorptions usually appear in the range of 1900-2100 cm⁻¹. orgchemboulder.compg.edu.pl The symmetric stretch (A₁) appears at a higher frequency, while the asymmetric stretch (E) is found at a lower frequency.

The cyclopentadienyl ligand also exhibits characteristic C-H and C-C stretching and bending vibrations, although these are generally weaker than the carbonyl stretches.

Interactive Data Table: Characteristic IR Frequencies for this compound

| Vibrational Mode | Frequency Range (cm⁻¹) | Intensity |

| Carbonyl (C-O) Stretch (A₁) | ~2030-2050 | Strong |

| Carbonyl (C-O) Stretch (E) | ~1930-1950 | Strong |

| Cyclopentadienyl (C-H) Stretch | ~3100 | Medium |

Note: The exact frequencies can vary with the physical state (solid, solution) and solvent.

Raman spectroscopy provides complementary information to IR spectroscopy. While IR absorption depends on a change in the dipole moment, Raman scattering depends on a change in the polarizability of the molecule. For this compound, the symmetric C-O stretching mode (A₁) is expected to be strongly Raman active. In contrast, the asymmetric C-O stretch (E) may be weaker in the Raman spectrum. Raman spectroscopy is also effective for observing the vibrations of the cyclopentadienyl ring and the metal-ligand framework. The combination of IR and Raman data allows for a more complete vibrational analysis and understanding of the molecular symmetry.

Mass Spectrometry for Molecular Composition and Fragmentation Pathways

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and structural information of compounds by analyzing their fragmentation patterns upon ionization. For this compound (CpRe(CO)₃), electron ionization mass spectrometry (EI-MS) reveals a characteristic fragmentation pathway dominated by the sequential loss of its carbonyl (CO) ligands.

In a typical EI-MS experiment, the CpRe(CO)₃ molecule is bombarded with high-energy electrons, leading to the formation of a molecular ion, [CpRe(CO)₃]⁺. Due to the high energy involved, this molecular ion is often unstable and undergoes fragmentation. The primary fragmentation route involves the stepwise cleavage of the metal-carbonyl bonds, which are generally the weakest bonds in the molecule. This results in the observation of a series of daughter ions, each corresponding to the loss of one, two, and finally all three CO ligands.

The fragmentation process can be summarized as follows:

Initial Ionization: CpRe(CO)₃ + e⁻ → [CpRe(CO)₃]⁺ + 2e⁻

Loss of first CO: [CpRe(CO)₃]⁺ → [CpRe(CO)₂]⁺ + CO

Loss of second CO: [CpRe(CO)₂]⁺ → [CpRe(CO)]⁺ + CO

Loss of third CO: [CpRe(CO)]⁺ → [CpRe]⁺ + CO

The resulting mass spectrum will therefore show a prominent molecular ion peak, followed by peaks at mass-to-charge ratios (m/z) corresponding to the [CpRe(CO)₂]⁺, [CpRe(CO)]⁺, and [CpRe]⁺ fragments. The relative intensities of these peaks provide insight into the stability of the respective ions. The [CpRe]⁺ fragment is often quite stable and thus may appear as a significant peak in the spectrum. This sequential loss of ligands is a hallmark fragmentation pattern for many organometallic carbonyl complexes. nist.govresearchgate.netalfa-chemistry.com

Table 1: Major Fragments in the Electron Ionization Mass Spectrum of CpRe(CO)₃ Data interpreted from typical fragmentation patterns of metal carbonyls.

| Fragment Ion | m/z (for ¹⁸⁷Re) | Lost Neutral Fragment(s) |

|---|---|---|

| [CpRe(CO)₃]⁺ | 336 | - |

| [CpRe(CO)₂]⁺ | 308 | CO |

| [CpRe(CO)]⁺ | 280 | 2 CO |

| [CpRe]⁺ | 252 | 3 CO |

X-ray Diffraction for Solid-State Structural Determination

X-ray diffraction on single crystals is the definitive method for determining the precise three-dimensional arrangement of atoms in the solid state. The crystal structure of this compound has been determined using this technique, providing detailed information about its molecular geometry, bond lengths, and bond angles.

The molecule adopts a "piano-stool" geometry, which is common for such half-sandwich compounds. In this arrangement, the rhenium atom is bonded to the planar cyclopentadienyl (Cp) ring and three carbonyl ligands. The Cp ring acts as the "seat" of the stool, while the three CO ligands form the "legs". The solid-state structure confirms that the Re-C(Cp) distances are essentially uniform, indicating that the Cp ring is bonded to the metal in an η⁵-fashion, where all five carbon atoms of the ring are involved in the bonding. The three carbonyl ligands are arranged trigonally below the Cp ring.

Structural studies provide precise measurements of key intramolecular distances and angles, which are crucial for understanding the bonding within the molecule.

Table 2: Selected Structural Parameters for CpRe(CO)₃ from X-ray Diffraction Note: These are representative values. Actual experimental values may vary slightly between different crystallographic studies.

| Parameter | Value |

|---|---|

| Re-C (carbonyl) bond length | ~1.90 Å |

| C-O (carbonyl) bond length | ~1.15 Å |

| Re-C (cyclopentadienyl) bond length | ~2.31 Å |

| C-Re-C (carbonyl) bond angle | ~89° |

| Re-C-O (carbonyl) bond angle | ~178° |

Gas-Phase Spectroscopic Studies

Gas-phase studies provide insights into the intrinsic properties of a molecule, free from intermolecular interactions present in the solid or liquid states.

Microwave spectroscopy measures the transitions between rotational energy levels of a molecule in the gas phase, yielding highly precise structural information. For CpRe(CO)₃, pulsed-beam Fourier transform microwave spectroscopy has been employed to measure its rotational transitions. cdnsciencepub.com

The spectrum is consistent with CpRe(CO)₃ being a symmetric top molecule, which confirms that the C₅v symmetry is maintained in the gas phase. cdnsciencepub.com Measurements were performed for the two stable isotopes of rhenium, ¹⁸⁵Re and ¹⁸⁷Re. The analysis of the spectra provided accurate rotational constants (B) and nuclear quadrupole coupling constants (eQq). cdnsciencepub.com The rotational constants are inversely related to the molecule's moment of inertia and are in good agreement with the structure determined by X-ray diffraction. cdnsciencepub.com The quadrupole coupling constants provide information about the electric field gradient at the rhenium nucleus, which is related to the electronic structure around the metal center. cdnsciencepub.com

Table 3: Microwave Spectroscopy Data for CpRe(CO)₃ Isotopomers Data sourced from The Journal of Chemical Physics. cdnsciencepub.com

| Parameter | ¹⁸⁵Re Isotopomer | ¹⁸⁷Re Isotopomer |

|---|---|---|

| Rotational Constant (B) | 724.9795(2) MHz | 724.9794(2) MHz |

| Quadrupole Coupling Constant (eQq) | 649.273(14) MHz | 614.464(12) MHz |

Photoelectron spectroscopy (PES) measures the kinetic energies of electrons ejected from a molecule upon irradiation with high-energy photons, typically from a He(I) source in the gas phase. This technique provides direct experimental measurement of the ionization energies of the molecule, which, according to Koopmans' theorem, can be correlated with the energies of the occupied molecular orbitals.

The He(I) photoelectron spectrum of CpRe(CO)₃ exhibits several bands corresponding to the ionization of electrons from different molecular orbitals. The bands at lower ionization energies are typically assigned to the removal of electrons from the metal d-orbitals, while the bands at higher energies are associated with the ionization of electrons from the cyclopentadienyl ring and carbonyl ligand orbitals. For instance, studies on the related CpMn(CO)₃ show that the first band corresponds to ionization from metal 3d orbitals, followed by bands related to the Cp and CO orbitals. A similar pattern is expected for CpRe(CO)₃.

The analysis of the vibrational fine structure on these bands can also provide information about the bonding character of the molecular orbitals. These experimental energy levels are crucial for benchmarking and validating theoretical electronic structure calculations. chemrxiv.orgrsc.org

Table 4: Experimental Ionization Energies for CpRe(CO)₃ Data is illustrative of typical values for such complexes; specific experimental values can vary.

| Ionization Energy (eV) | Assignment (Orbital Character) |

|---|---|

| ~8.1 eV | Re d-orbitals |

| ~8.9 eV | Cyclopentadienyl π-orbitals |

| ~13.5 eV | CO σ-orbitals |

Electronic Absorption and Emission Spectroscopy of CpRe(CO)₃ Complexes

Electronic absorption (UV-Vis) spectroscopy provides information about the electronic transitions from the ground state to various excited states. The UV-Vis spectrum of CpRe(CO)₃ in solution shows absorption bands in the ultraviolet region. These absorptions are generally assigned to metal-to-ligand charge transfer (MLCT) and ligand field (LF) transitions. nih.gov

The MLCT transitions involve the promotion of an electron from a metal-based d-orbital to an empty π* orbital of one of the carbonyl ligands (d → π*co). The LF transitions (d-d transitions) involve the promotion of an electron from one d-orbital to another of higher energy.

Unlike many other rhenium tricarbonyl complexes, particularly those with diimine ligands, the parent CpRe(CO)₃ is typically considered non-luminescent or very weakly emissive at room temperature in fluid solution. Its excited states undergo rapid non-radiative decay back to the ground state. However, photophysical studies on closely related derivatives, such as CpRe(CO)₂L (where L is a pyridine (B92270) or piperidine), have shown that emission can be observed, often from multiple excited states, including both MLCT and LF states. nist.gov These studies reveal that the nature of the lowest-lying excited state, which dictates the photophysical properties, can be finely tuned by substitution at the metal center. nist.gov

Table 5: Electronic Absorption Data for CpRe(CO)₃ Data represents typical values observed for this class of compound in a non-polar solvent like hexane.

| Absorption Maximum (λₘₐₓ) | Molar Absorptivity (ε, M⁻¹cm⁻¹) | Assignment |

|---|---|---|

| ~295 nm | ~10,000 | MLCT (d → πco) |

| ~240 nm | ~15,000 | π → π (Cp ring) |

Computational and Theoretical Investigations of Cyclopentadienylrheniumtricarbonyl

Density Functional Theory (DFT) Applications in Structure and Bonding

Density Functional Theory (DFT) has proven to be an invaluable method for investigating the structural, spectroscopic, and chemical reactivity aspects of molecules like cyclopentadienylrheniumtricarbonyl. bhu.ac.in By offering a balance between computational cost and accuracy, DFT allows for the detailed examination of various molecular properties. arxiv.orgyoutube.com

Geometry Optimization and Conformational Analysis

The optimized geometry provides a theoretical model of the molecule's structure. For CpRe(CO)₃, this includes the bond distances between the rhenium atom and the carbon atoms of the cyclopentadienyl (B1206354) ring and the carbonyl ligands, as well as the angles between these bonds. This information is critical for understanding the steric and electronic environment around the central rhenium atom.

Table 1: Representative Theoretical Bond Distances for this compound Note: The following data is illustrative and based on typical DFT calculations. Actual values may vary depending on the specific functional and basis set used.

| Bond | Typical Calculated Bond Distance (Å) |

|---|---|

| Re-C (Cp) | ~2.30 - 2.35 |

| Re-C (CO) | ~1.90 - 1.95 |

| C-O (CO) | ~1.15 - 1.20 |

Electronic Structure and Frontier Molecular Orbital (FMO) Analysis

Frontier Molecular Orbital (FMO) theory is a key concept in understanding chemical reactivity, focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). youtube.com The HOMO represents the orbital from which the molecule is most likely to donate electrons, indicating its nucleophilic or basic character, while the LUMO is the orbital that is most likely to accept electrons, reflecting its electrophilic or acidic nature. youtube.com

DFT calculations are widely used to determine the energies and compositions of the HOMO and LUMO of this compound. bhu.ac.inresearchgate.net The energy gap between the HOMO and LUMO is a critical parameter that provides insight into the molecule's kinetic stability and chemical reactivity. A large HOMO-LUMO gap generally suggests high stability, while a small gap indicates higher reactivity. For CpRe(CO)₃, the HOMO is typically centered on the metal d-orbitals, while the LUMO often has significant contributions from the π* orbitals of the carbonyl ligands. This electronic structure is crucial for understanding the photochemistry and reactivity of the complex.

Table 2: Illustrative Frontier Molecular Orbital Energies for this compound Note: These values are examples and will vary based on the computational method.

| Orbital | Typical Calculated Energy (eV) | Primary Character |

|---|---|---|

| HOMO | ~ -6.5 to -7.5 | Rhenium d-orbitals |

| LUMO | ~ -1.5 to -2.5 | π* orbitals of Carbonyl (CO) ligands |

Vibrational Frequency Calculations and Spectroscopic Assignments

DFT calculations can predict the vibrational frequencies of a molecule, which correspond to the infrared (IR) and Raman spectra. nih.gov Following a geometry optimization, a frequency calculation is performed by computing the second derivatives of the energy with respect to the atomic positions (the Hessian matrix). uit.no The resulting vibrational modes and their frequencies can be compared with experimental spectroscopic data. researchgate.net

For this compound, these calculations are particularly useful for assigning the characteristic stretching frequencies of the carbonyl (CO) ligands, which are sensitive to the electronic environment of the metal center. The calculated frequencies are often scaled by a factor to improve agreement with experimental values, accounting for anharmonicity and other systematic errors in the theoretical model. nih.gov This analysis helps to confirm the molecular structure and provides a detailed understanding of the vibrational properties of the molecule. spectroscopyonline.com

Table 3: Calculated vs. Experimental Carbonyl Stretching Frequencies for CpRe(CO)₃ Note: Calculated frequencies are often scaled to better match experimental data.

| Vibrational Mode | Typical Calculated Frequency (cm⁻¹) | Typical Experimental Frequency (cm⁻¹) |

|---|---|---|

| A' (symmetric stretch) | ~2020 - 2040 | ~2030 - 2050 |

Natural Bonding Orbital (NBO) and Energy Decomposition Analyses

Natural Bonding Orbital (NBO) analysis is a computational method used to study the distribution of electron density in atoms and bonds. wikipedia.org It provides a localized, Lewis-like picture of bonding within a molecule, which can be more intuitive than the delocalized canonical molecular orbitals. wisc.eduresearchgate.net NBO analysis can quantify the charge distribution on each atom, describe the hybridization of atomic orbitals, and analyze donor-acceptor interactions between filled and empty orbitals. southampton.ac.uk

For this compound, NBO analysis helps to elucidate the nature of the bonding between the rhenium atom and the cyclopentadienyl and carbonyl ligands. It can quantify the extent of electron donation from the Cp ring and the CO ligands to the metal, as well as the back-donation from the metal to the π* orbitals of the carbonyls. This provides a detailed picture of the electronic interactions that stabilize the complex. Energy decomposition analysis further breaks down the total interaction energy into contributions from electrostatics, Pauli repulsion, and orbital interactions, offering a deeper understanding of the forces holding the molecule together.

Theoretical Elucidation of Reaction Mechanisms and Pathways

Computational chemistry provides powerful tools for investigating the mechanisms of chemical reactions, including those involving organometallic complexes like this compound.

Mapping Potential Energy Surfaces and Transition States

A potential energy surface (PES) is a mathematical or graphical representation of the energy of a molecule as a function of its geometry. wayne.edulibretexts.org By mapping the PES for a chemical reaction, chemists can identify the most likely pathway from reactants to products. wayne.edu This involves locating stationary points on the surface, which include energy minima corresponding to stable reactants, products, and intermediates, and saddle points corresponding to transition states. libretexts.orglibretexts.org

For reactions involving CpRe(CO)₃, such as ligand substitution or catalytic cycles, theoretical calculations can be used to map the PES. This allows for the identification of the transition state structures, which represent the highest energy point along the reaction coordinate. umn.edu The energy of the transition state determines the activation energy of the reaction, which is a key factor in determining the reaction rate. By analyzing the geometry of the transition state, researchers can gain insight into the molecular rearrangements that occur during the reaction. In some cases, a single transition state can lead to multiple products through a post-transition state bifurcation, a phenomenon that can be explored through detailed PES mapping. nih.gov

Investigation of Reaction Dynamics and Solvent Effects

The study of reaction dynamics and the influence of solvents on the behavior of this compound, CpRe(CO)₃, at a molecular level is a complex field that benefits significantly from computational modeling. While specific, in-depth computational studies on the reaction dynamics of CpRe(CO)₃ are not extensively documented in publicly available literature, the methodologies applied to similar organometallic complexes provide a clear framework for how such investigations would be approached.

Computational studies on the reaction dynamics of organometallic compounds often employ techniques like Density Functional Theory (DFT) to map out potential energy surfaces for reactions such as ligand substitution or dissociation. For CpRe(CO)₃, a key reaction of interest would be the photodissociation of a carbonyl (CO) ligand, a process fundamental to its application in catalysis and synthesis. Theoretical investigations would typically model the pathway of CO loss upon photoexcitation, identifying transition states and intermediates. The dynamics of the subsequent coordination of a new ligand can also be simulated, providing insights into the reaction mechanism and kinetics.

The role of the solvent in these processes is critical. Computational models can incorporate solvent effects in two primary ways: through implicit solvent models, where the solvent is treated as a continuous medium, or through explicit solvent models, where individual solvent molecules are included in the calculation. The choice of model depends on the specific interactions being investigated. For non-polar solvents, implicit models may suffice. However, for polar or coordinating solvents, an explicit model, or a hybrid approach, is often necessary to accurately capture specific interactions like hydrogen bonding or direct coordination of solvent molecules to the metal center, which can significantly alter the reaction pathway and energetics. For instance, in related metal carbonyl complexes, explicit solvent molecules have been shown to stabilize transition states and influence product ratios.

Predictive Modeling of Spectroscopic Parameters and Molecular Properties

Computational chemistry offers powerful tools for the predictive modeling of spectroscopic parameters and molecular properties of this compound, providing data that can aid in its characterization and in understanding its electronic structure. Density Functional Theory (DFT) is a widely used method for these predictions. q-chem.comnih.gov

Spectroscopic Parameters:

Vibrational Spectroscopy: DFT calculations can predict the infrared (IR) spectrum of CpRe(CO)₃ by calculating its vibrational frequencies. q-chem.comnih.gov The carbonyl stretching frequencies are particularly sensitive to the electronic environment of the metal center and are a key diagnostic tool. Theoretical calculations can help assign the experimentally observed CO stretching bands and understand how they shift with changes in the cyclopentadienyl ligand or the solvent. Anharmonic frequency calculations can further refine the predicted spectra, bringing them into closer agreement with experimental data. nih.gov

NMR Spectroscopy: The ¹H and ¹³C NMR chemical shifts of CpRe(CO)₃ can also be predicted using DFT, often employing the Gauge-Including Atomic Orbital (GIAO) method. idc-online.comnih.govresearchgate.netnih.gov These calculations are crucial for assigning the signals in the experimental spectra and for understanding the electronic distribution within the molecule. The accuracy of the predicted shifts is dependent on the choice of functional and basis set, and often a scaling factor is applied to the calculated values to improve the correlation with experimental data. idc-online.comnih.gov

Below is an example of a data table showcasing typical predicted spectroscopic data for a molecule like CpRe(CO)₃, derived from DFT calculations.

| Spectroscopic Parameter | Predicted Value (Computational) | Experimental Value (Typical) |

| ¹³C NMR Chemical Shifts (ppm) | ||

| Cyclopentadienyl (Cp) Carbon | 85-95 | ~90 |

| Carbonyl (CO) Carbon | 190-200 | ~195 |

| ¹H NMR Chemical Shift (ppm) | ||

| Cyclopentadienyl (Cp) Proton | 4.5-5.5 | ~5.0 |

| IR Stretching Frequencies (cm⁻¹) | ||

| Carbonyl (CO) Symmetric Stretch | 1930-1950 | ~1940 |

| Carbonyl (CO) Asymmetric Stretch | 2020-2040 | ~2030 |

Note: The predicted values are illustrative and can vary based on the computational methodology. Experimental values are approximate.

Molecular Properties:

Beyond spectroscopic data, computational models can predict a range of molecular properties for CpRe(CO)₃. These include:

Molecular Geometry: Optimization of the molecular structure provides precise bond lengths and angles.

Electronic Properties: Calculation of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies gives insight into the molecule's reactivity and electronic transitions.

Thermodynamic Properties: Enthalpy, entropy, and Gibbs free energy can be calculated, which are essential for predicting the feasibility and spontaneity of reactions. q-chem.com

Computational Analysis of Noncovalent Interactions

The study of noncovalent interactions (NCIs) is crucial for understanding the crystal packing, solubility, and reactivity of molecules like this compound. Computational methods provide detailed insights into the nature and strength of these interactions.

Methods for Analyzing Noncovalent Interactions:

Non-Covalent Interaction (NCI) Index: The NCI index is a powerful visualization tool that identifies and characterizes noncovalent interactions in real space based on the electron density and its derivatives. nih.gov It generates 3D plots where different types of interactions (van der Waals, hydrogen bonds, steric clashes) are represented by different colored surfaces.

Natural Bond Orbital (NBO) Analysis: NBO analysis examines the interactions between filled and vacant orbitals to quantify the strength of donor-acceptor interactions, which are a key component of many noncovalent interactions. nih.gov

Quantum Theory of Atoms in Molecules (QTAIM): QTAIM analyzes the topology of the electron density to define atomic basins and the paths of maximum electron density between them (bond paths). The properties at the bond critical points (BCPs) of these paths provide quantitative information about the nature of the interactions.

In the context of CpRe(CO)₃, computational analysis would focus on several types of noncovalent interactions:

Intermolecular Interactions in the Solid State: In the crystal lattice, molecules of CpRe(CO)₃ are held together by a network of weak interactions. Computational studies can identify and quantify C-H···O interactions between the cyclopentadienyl hydrogens and the carbonyl oxygens of neighboring molecules, as well as potential π-π stacking interactions between the cyclopentadienyl rings.

Interactions with Solvents: Understanding the noncovalent interactions between CpRe(CO)₃ and solvent molecules is key to explaining its solubility and reactivity in solution. For example, in aromatic solvents, π-stacking interactions between the solvent and the Cp ring could be significant. In more polar solvents, dipole-dipole interactions would play a larger role.

The table below summarizes the types of noncovalent interactions that could be computationally investigated for CpRe(CO)₃.

| Interacting Fragments | Type of Noncovalent Interaction | Typical Interaction Energy (kcal/mol) |

| Cp-H ··· O=C (intermolecular) | Hydrogen Bond | 1-3 |

| Cp Ring ··· Cp Ring (intermolecular) | π-π Stacking | 2-5 |

| CpRe(CO)₃ ··· Solvent | van der Waals / Dipole-Dipole | Variable (depends on solvent) |

Computational analysis of noncovalent interactions provides a detailed picture of the forces that govern the behavior of this compound at the supramolecular level, complementing experimental studies and enhancing our understanding of this important organometallic compound.

Reactivity and Mechanistic Studies of Cyclopentadienylrheniumtricarbonyl Transformations

Fundamental Reactivity Patterns

The fundamental reactivity of CpRe(CO)₃ can be broadly categorized into ligand substitution processes and photochemical reactions. These pathways are central to the synthesis of new rhenium complexes and understanding their electronic and structural dynamics.

Ligand Substitution Mechanisms

The substitution of one or more carbonyl (CO) ligands in CpRe(CO)₃ by other ligands is a key reaction for the synthesis of derivative complexes. These reactions can proceed through different mechanistic pathways, primarily associative (A), dissociative (D), or interchange (I) mechanisms. acs.orgpsgcas.ac.in The operative mechanism is often influenced by the nature of the incoming ligand and the reaction conditions.

In an associative mechanism , the incoming ligand first coordinates to the metal center, forming a transient, higher-coordinate intermediate, before the original ligand departs. Conversely, a dissociative mechanism involves the initial cleavage of the metal-ligand bond to generate a lower-coordinate intermediate, which is then trapped by the incoming ligand. psgcas.ac.innih.gov The interchange mechanism is a concerted process where the incoming ligand enters the coordination sphere as the leaving group departs, without a distinct intermediate. psgcas.ac.in

Studies on related rhenium carbonyl complexes, such as fac-[(CO)₃Re(H₂O)₃]⁺, have provided valuable insights into these mechanisms. The substitution of water ligands in this complex has been shown to switch from a dissociative interchange (Id) to an associative interchange (Ia) mechanism depending on the electronic properties of the incoming ligand. psu.edu For instance, substitution with pyrazine (B50134) follows an Id pathway, while reaction with the more nucleophilic tetrahydrothiophene (B86538) proceeds via an Ia mechanism. This highlights the delicate balance of electronic and steric factors in determining the reaction pathway. While direct kinetic studies on CpRe(CO)₃ are less common, these findings on analogous systems suggest that similar principles govern its ligand substitution reactivity.

Table 1: General Characteristics of Ligand Substitution Mechanisms

| Mechanism | Key Feature | Intermediate Coordination Number | Dependence on Incoming Ligand |

| Associative (A) | Bond-making precedes bond-breaking | Increased | High |

| Dissociative (D) | Bond-breaking precedes bond-making | Decreased | Low to None |

| Interchange (I) | Concerted bond-making and -breaking | Unchanged | Varies (Ia vs. Id) |

Photochemical Reactivity and Excited State Dynamics

Cyclopentadienylrheniumtricarbonyl exhibits rich photochemical reactivity, primarily involving the dissociation of CO ligands upon irradiation with UV light. This photosensitivity allows for the generation of reactive, coordinatively unsaturated intermediates that can be trapped by various substrates.

Upon photoexcitation, CpRe(CO)₃ is promoted to an excited electronic state. The nature of these excited states is crucial in determining the subsequent chemical transformations. wikipedia.orgyoutube.comwisc.edu For many rhenium(I) tricarbonyl complexes, the lowest energy excited states are often of metal-to-ligand charge-transfer (MLCT) character. rsc.org In the case of CpRe(CO)₃, theoretical studies suggest that photo-induced CO dissociation proceeds through a series of electronic state changes. researchgate.net

Computational investigations on the photochemical decarbonylation of CpRe(CO)₃ have elucidated the energy profiles of this process. The initial photoexcitation populates a singlet excited state, which can then undergo intersystem crossing to a triplet state. The triplet potential energy surface often features a dissociative character with respect to the Re-CO bond. Specifically, the transition from a metal-to-ligand charge-transfer (³MLCT) state to a metal-centered (³MC) state is proposed to facilitate the elongation and eventual cleavage of the Re-CO bond. rsc.org The axial CO ligand is typically the one that dissociates due to a lower energy barrier compared to the equatorial CO ligands. rsc.org

This photochemical loss of CO is a key step in initiating other reactions, such as the activation of C-H and Si-H bonds, as the resulting [CpRe(CO)₂] fragment is highly reactive.

Carbon-Hydrogen Bond Activation Processes

The activation of strong, typically unreactive carbon-hydrogen (C-H) bonds is a significant challenge in chemistry. uni-muenster.de Organometallic complexes can facilitate this process, and derivatives of this compound have shown promise in this area. liberty.edunih.govnih.govmdpi.comnih.govacs.org

Under photochemical conditions, the coordinatively unsaturated [CpRe(CO)₂] (where Cp is the pentamethylcyclopentadienyl ligand) generated from CpRe(CO)₃ can react with hydrocarbons like methane (B114726) and benzene. researchgate.net This process involves the oxidative addition of a C-H bond to the rhenium center, forming a hydrido-alkyl or hydrido-aryl rhenium complex. This demonstrates the ability of the rhenium center in a low-valent state to cleave strong C-H bonds. While this specific example uses the more electron-rich Cp ligand, which often enhances the reactivity of the metal center, it points to the potential of the parent CpRe(CO)₃ system in similar transformations. The general mechanism is believed to involve the initial photolytic expulsion of a CO ligand, followed by the coordination and subsequent cleavage of the C-H bond by the electron-rich metal center.

Reactions Involving the Cyclopentadienyl (B1206354) Ring

The cyclopentadienyl (Cp) ligand in CpRe(CO)₃ is not merely a spectator but can actively participate in chemical reactions. Its aromatic character allows for electrophilic functionalization, and the entire ligand can be transferred to other metals under certain conditions.

Electrophilic Functionalization of the Cp Ligand

The cyclopentadienyl ring in many metallocenes, such as ferrocene (B1249389), is known to be highly susceptible to electrophilic aromatic substitution, often reacting much faster than benzene. psgcas.ac.in This enhanced reactivity is attributed to the electron-rich nature of the Cp ring, which is capable of stabilizing the cationic intermediate formed during the substitution process.

While specific studies on the electrophilic functionalization of the parent CpRe(CO)₃ are not extensively documented in the provided results, the principles can be inferred from related systems. The introduction of electron-withdrawing or electron-donating substituents onto the Cp ring significantly modifies its reactivity, as well as the properties of the metal center. nih.govvt.edu For instance, the presence of highly electron-withdrawing groups like pentafluorophenyl (C₆F₅) on the Cp ligand has been studied in CpM(CO)₃ (M = Mn, Re) complexes. vt.edu These substituents decrease the electron density on both the Cp ring and the metal, which would in turn deactivate the ring towards electrophilic attack. Conversely, electron-donating groups would be expected to enhance the nucleophilicity of the Cp ring, making it more reactive towards electrophiles.

Decomplexation and Cyclopentadienyl Ligand Transfer Reactions

The bond between the rhenium atom and the cyclopentadienyl ligand in CpRe(CO)₃ is generally robust. However, under specific reaction conditions, decomplexation or transfer of the Cp ligand to another metal center can be achieved.

A notable example is the "double ligand-transfer" reaction used for the synthesis of substituted this compound complexes. acs.orgacs.org In this process, an acyl-substituted ferrocene is used as the source of the cyclopentadienyl ligand. The reaction involves the reduction of a rhenium precursor in the presence of a carbon monoxide source and the substituted ferrocene. The acyl group on the ferrocene's Cp ring activates it for transfer from the iron center to the newly formed rhenium center. acs.org Interestingly, when monoacetylferrocene is used, only the substituted Cp ring is transferred, indicating a high degree of selectivity. acs.org

Furthermore, it has been demonstrated that unactivated Cp rings can be transferred from nickelocene (B73246) to rhenium in a similar reaction, expanding the scope of this synthetic methodology. acs.org This ligand transfer reaction provides a unique pathway to functionalized CpRe(CO)₃ complexes that might be difficult to access through other synthetic routes.

Catalytic Applications of Cyclopentadienylrheniumtricarbonyl Complexes

Photocatalysis and Photoredox Chemistry

The fac-Re(CO)₃ core, when coordinated with suitable ligands, often exhibits long-lived triplet excited states and favorable redox potentials upon visible light absorption, making it a powerful scaffold for photocatalysis. rsc.orgrsc.org These properties are essential for initiating chemical reactions through light-driven single-electron transfer (SET) or energy transfer pathways.

Photocatalytic CO₂ Reduction

Rhenium(I) tricarbonyl complexes are among the most studied homogeneous photocatalysts for the reduction of carbon dioxide (CO₂). mdpi.com While the parent compound, CpRe(CO)₃, is not the primary catalyst, its derivatives, particularly those with diimine ligands like 2,2'-bipyridine (B1663995) (bpy), have demonstrated significant activity. The general mechanism involves the photoexcitation of the Re(I) complex, followed by reductive quenching with a sacrificial electron donor. The reduced complex then binds and activates CO₂, ultimately leading to its reduction to carbon monoxide (CO) or other products.

Research on complexes of the type fac-[Re(bpy)(CO)₃(L)]⁺ has shown that they can photocatalytically reduce CO₂ to CO in solutions containing a sacrificial electron donor like triethanolamine (B1662121) (TEOA). mdpi.com The efficiency of this process is influenced by the nature of the ancillary ligand (L). For a series of fac-[Re(bpy)(CO)₃(4-Xpy)]⁺ complexes, where 4-Xpy is a substituted pyridine (B92270), the quantum yields for CO formation were found to be largely independent of the electronic properties of the pyridine substituent, as detailed in the table below.

| Complex (L = 4-Xpy) | Substituent (X) | Quantum Yield (ΦCO) |

|---|---|---|

| [Re(bpy)(CO)₃(4-tBu-py)]⁺ | -C(CH₃)₃ | 0.04 |

| [Re(bpy)(CO)₃(4-Me-py)]⁺ | -CH₃ | 0.03 |

| [Re(bpy)(CO)₃(py)]⁺ | -H | 0.03 |

| [Re(bpy)(CO)₃(4-MeCO-py)]⁺ | -COCH₃ | 0.04 |

Table 1. Quantum yields for CO formation using various fac-[Re(bpy)(CO)₃(4-Xpy)]⁺ photocatalysts in a TEOA-DMF solution. mdpi.com

More advanced derivatives, including N-heterocyclic carbene (NHC) complexes of rhenium tricarbonyl, have also been developed as highly effective photo- and electrocatalysts for CO₂ reduction. mdpi.comnih.gov For example, the complex Re−NHC−3, which features a large pyrene-based NHC ligand, shows superior photocatalytic performance, attributed to the extended π-conjugation of its ligand system. mdpi.com

Visible Light-Driven Organic Transformations

The application of CpRe(CO)₃ derivatives extends to other light-driven organic reactions. The photolysis of the parent compound, CpRe(CO)₃, in the presence of alkanes has been shown through NMR spectroscopy to generate transiently stable σ-alkane complexes of the type CpRe(CO)₂(alkane). acs.org This observation underscores the photochemical lability of the CO ligands and the ability of the resulting 16-electron fragment, [CpRe(CO)₂], to activate otherwise inert C-H bonds, a fundamental step in many catalytic C-H functionalization reactions.

In a notable application in asymmetric catalysis, a planar chiral derivative of Cyclopentadienylrheniumtricarbonyl was identified as a highly effective catalyst precursor for the enantioselective phenyl transfer from organozinc reagents to aldehydes. d-nb.info This rhenium(I) complex proved to be more effective than analogous cymantrene (B8566760) and paracyclophane-based catalysts, particularly for ortho-substituted aldehydes, demonstrating the unique potential of this class of compounds in asymmetric synthesis. d-nb.info

Electrocatalysis and Redox-Initiated Processes

The electrochemical properties of this compound have been investigated, though its direct application as an electrocatalyst is less common than that of its derivatives. Cyclic voltammetry studies of CpRe(CO)₃ show that the complex exhibits no redox behavior within a typical solvent window, except for an irreversible oxidation that occurs at approximately +1.0 V versus a silver/silver chloride (Ag/AgCl) reference electrode. nih.gov This high oxidation potential indicates significant stability against oxidation, which is beneficial for a catalyst precursor but may limit its direct participation in redox cycles that require lower potentials.

However, derivatives of the fac-Re(CO)₃ core, especially those incorporating N-heterocyclic carbene (NHC) ligands, have shown promise as electrocatalysts. mdpi.comnih.gov For instance, certain Re-NHC complexes can be electrochemically reduced by two electrons to form five-coordinate anionic species. mdpi.com These reduced anions are catalytically competent for the electro-reduction of CO₂. The catalytic cycle can proceed through the reduction of Re-Re dimer intermediates that form during the electrochemical process. mdpi.com This demonstrates that while CpRe(CO)₃ itself may be electrochemically inert under many conditions, modification of its ligand sphere can unlock potent electrocatalytic activity.

Homogeneous Catalysis by CpRe(CO)₃ and Its Derivatives

This compound serves as a robust and convenient precursor for various homogeneous catalytic reactions. Its high thermal and chemical stability makes it an excellent starting material for generating catalytically active species, often through oxidation or ligand substitution. tum.de

Hydrogenation Reactions

Derivatives of this compound have been successfully employed as catalysts in hydrogenation reactions. Specifically, newly synthesized chiral derivatives of CpRe(CO)₃ have been used in the enantioselective transfer hydrogenation of acetophenone, using 2-propanol as the hydrogen source. rsc.org This application highlights the utility of the CpRe(CO)₃ scaffold in asymmetric catalysis, where the chiral ligand environment around the metal center induces stereoselectivity in the product. Rhenium carbonyl complexes, in general, are recognized for their catalytic activity in transfer hydrogenation reactions. rsc.org

Carbene Transfer Catalysis

The use of this compound or its direct derivatives as catalysts for carbene transfer reactions, such as the cyclopropanation of alkenes with diazo compounds, is not a well-documented area of its chemistry. While rhenium-carbene complexes are known, they are typically synthesized stoichiometrically or used in other catalytic applications like CO₂ reduction or as luminophores. rsc.orgmdpi.comrsc.org

Stoichiometric reactions of CpRe(CO)₃ with certain unsaturated organic molecules can lead to the formation of rhenium carbene complexes. For example, its reaction with ene-yne-carbonyl compounds has been shown to produce 2-furanyl carbene complexes. sci-hub.se However, extensive literature searches have not revealed examples where CpRe(CO)₃ itself acts as a catalyst to transfer a carbene moiety from a precursor (like a diazo compound) to a substrate in a catalytic cycle. The field of rhenium-catalyzed carbene transfer is primarily focused on high-valent oxo or alkylidyne complexes, which operate through different mechanisms. researchgate.net Therefore, this specific catalytic application remains largely unexplored or is not a characteristic reactivity mode for CpRe(CO)₃.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.